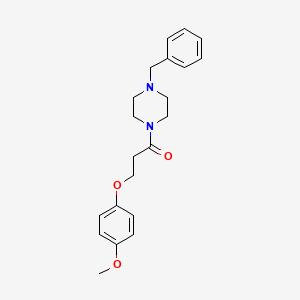![molecular formula C15H25N5O2S2 B5473640 N-[5-(SEC-BUTYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-N,N-DIMETHYLTETRAHYDRO-1,3(2H)-PYRIDINEDICARBOXAMIDE](/img/structure/B5473640.png)
N-[5-(SEC-BUTYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-N,N-DIMETHYLTETRAHYDRO-1,3(2H)-PYRIDINEDICARBOXAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(SEC-BUTYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-N,N-DIMETHYLTETRAHYDRO-1,3(2H)-PYRIDINEDICARBOXAMIDE: is a complex organic compound with a molecular formula of C13H21N3OS2 This compound is characterized by the presence of a thiadiazole ring, a sec-butylsulfanyl group, and a dimethyltetrahydropyridine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(SEC-BUTYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-N,N-DIMETHYLTETRAHYDRO-1,3(2H)-PYRIDINEDICARBOXAMIDE typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized through the cyclization of appropriate precursors under controlled conditions. This step often involves the use of sulfur-containing reagents and catalysts to facilitate the ring formation.
Introduction of the Sec-Butylsulfanyl Group: The sec-butylsulfanyl group is introduced through a substitution reaction, where a suitable sec-butylsulfanyl precursor reacts with the thiadiazole ring.
Attachment of the Dimethyltetrahydropyridine Moiety: The final step involves the coupling of the dimethyltetrahydropyridine moiety to the thiadiazole ring, typically through an amide bond formation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product through optimized reaction conditions, including temperature, pressure, and the use of efficient catalysts.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sec-butylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiadiazole ring or the amide groups, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the thiadiazole ring or the sec-butylsulfanyl group are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced amides, and substituted thiadiazole derivatives.
科学研究应用
N-[5-(SEC-BUTYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-N,N-DIMETHYLTETRAHYDRO-1,3(2H)-PYRIDINEDICARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
作用机制
The mechanism by which N-[5-(SEC-BUTYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-N,N-DIMETHYLTETRAHYDRO-1,3(2H)-PYRIDINEDICARBOXAMIDE exerts its effects involves interactions with specific molecular targets and pathways. The thiadiazole ring and the sec-butylsulfanyl group are key functional groups that interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
相似化合物的比较
N-[5-(SEC-BUTYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-N,N-DIMETHYLTETRAHYDRO-1,3(2H)-PYRIDINEDICARBOXAMIDE can be compared with other similar compounds, such as:
- N-[5-(sec-Butylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(2-thienylcarbonyl)-4-piperidinecarboxamide
- N-[5-(sec-Butylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide
- N-[5-(sec-Butylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
These compounds share the thiadiazole ring and sec-butylsulfanyl group but differ in other functional groups, leading to variations in their chemical properties and biological activities
属性
IUPAC Name |
3-N-(5-butan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O2S2/c1-5-10(2)23-14-18-17-13(24-14)16-12(21)11-7-6-8-20(9-11)15(22)19(3)4/h10-11H,5-9H2,1-4H3,(H,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCADZQUKMPNKHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NN=C(S1)NC(=O)C2CCCN(C2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B5473567.png)
![N-(2-methoxyethyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B5473573.png)
![7-[3-(1H-1,2,3-benzotriazol-1-yl)propanoyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5473595.png)
![(2-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-1,1-dimethyl-2-oxoethyl)amine dihydrochloride](/img/structure/B5473597.png)
![3-[(2-Chlorobenzyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5473598.png)
![1-[(4-methyl-1H-imidazol-5-yl)methyl]-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5473620.png)
![4-{[3-(4-fluorophenyl)-3-oxo-1-propen-1-yl]amino}-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B5473626.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(pyridin-3-yloxy)acetamide](/img/structure/B5473631.png)
![3-(2,5-DIMETHYLPHENOXY)-7-HYDROXY-8-[(MORPHOLIN-4-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE](/img/structure/B5473643.png)
![(5E)-3-ethyl-5-[[3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B5473653.png)
![7-(4-acetylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5473654.png)
![1-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}-4-piperidinamine dihydrochloride](/img/structure/B5473659.png)
![N-methyl-2-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)acetamide dihydrochloride](/img/structure/B5473667.png)
